molecular formula C21H33N3O3S B2639390 N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 952984-29-1

N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2639390
CAS RN: 952984-29-1
M. Wt: 407.57
InChI Key: CLANQAXATNJOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Inhibitor of Cytosolic Phospholipase A2α (cPLA2α) The compound is a derivative of N, N-disubstituted 4-sulfamoylbenzoic acid, which has been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and its inhibitors are expected to provide new treatment options for inflammatory conditions .

Antifungal Activity

A series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle, which includes the compound , were synthesized and found to exhibit certain antifungal activity against five tested fungi . For instance, compound 5f exhibited antifungal activity of 83.2% and 70.0% against Physalospora piricola and Alternaria solani, respectively .

Herbicidal Activity

The same series of compounds also displayed herbicidal activity. Specifically, compound 5d displayed herbicidal activity of 86.0% against the root of rape (Brassica campestris) at 100 μg/mL .

Potential Anti-HIV Activity

While not directly related to the compound , it’s worth noting that similar compounds, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This suggests potential for further research into the anti-HIV activity of related compounds, including “N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide”.

properties

IUPAC Name

N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-16(2)21(25)23-18-7-9-20(10-8-18)28(26,27)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,22H,3-6,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLANQAXATNJOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

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